
Sodium Stannate Trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Stannate Trihydrate, formally known as sodium hexahydroxostannate (IV), is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. This colorless salt forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide. It is commonly used as a stabilizer for hydrogen peroxide .
Synthetic Routes and Reaction Conditions:
From Metallic Tin: this compound can be synthesized by dissolving elemental tin in sodium hydroxide. The reaction is as follows: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
From Tin (IV) Oxide: Another method involves dissolving tin (IV) oxide in sodium hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Industrial Production Methods:
Roasting with Sodium Carbonate: The anhydrous form of sodium stannate can be prepared by roasting tin dioxide with sodium carbonate in a mixed carbon monoxide/carbon dioxide environment: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic tin under suitable conditions.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Various ligands in aqueous solutions.
Major Products:
Oxidation: Tin (IV) oxide.
Reduction: Metallic tin.
Substitution: Complex stannate compounds with different ligands.
Applications De Recherche Scientifique
Sodium Stannate Trihydrate has diverse applications in scientific research:
Chemistry: Used as a precursor to synthesize lanthanum stannate nanoparticles for modifying glassy carbon electrodes.
Biology: Employed in the selective detection of dimetridazole in biological samples.
Medicine: Investigated for its potential use in various medical applications due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Sodium Stannate Trihydrate exerts its effects involves its ability to form stable complexes with various ligands. This property is leveraged in its applications as a stabilizer and in the synthesis of nanoparticles. The molecular targets and pathways involved include the formation of coordination complexes with metals and other ions.
Comparaison Avec Des Composés Similaires
Sodium Silicate: Similar in its use as a stabilizer and in industrial applications.
Sodium Germanate: Shares similar chemical properties and applications in glass and ceramics.
Potassium Stannate: Another stannate compound with similar stabilization properties.
Uniqueness: Sodium Stannate Trihydrate is unique due to its specific chemical structure, which allows it to form stable hexahydroxostannate complexes. This property makes it particularly effective as a stabilizer for hydrogen peroxide and in the synthesis of specialized nanoparticles .
Propriétés
Numéro CAS |
12009-98-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.372 |
Nom IUPAC |
3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3 |
Clé InChI |
ITBYWGRSPHMAEE-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


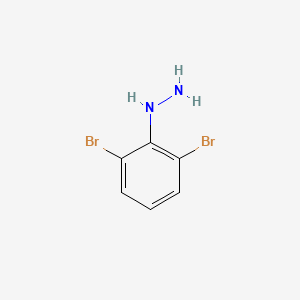
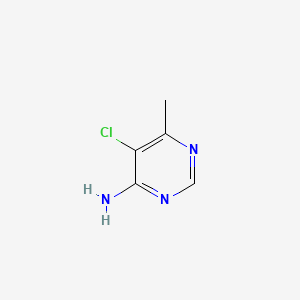

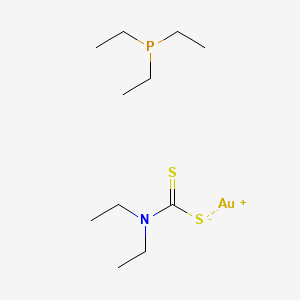
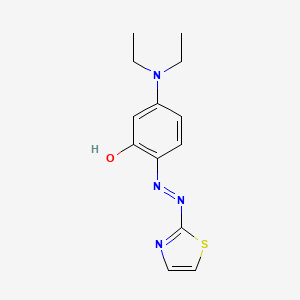
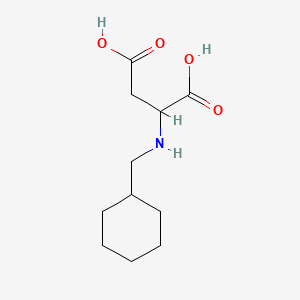
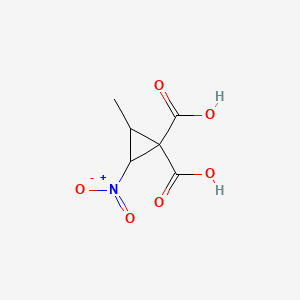
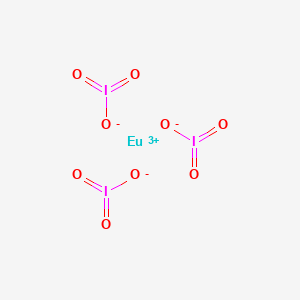


![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)

